molecular formula C15H12O B100922 5H-Dibenzo(a,d)cycloheptene-10,11-oxide CAS No. 16145-11-2

5H-Dibenzo(a,d)cycloheptene-10,11-oxide

Cat. No.: B100922
CAS No.: 16145-11-2
M. Wt: 208.25 g/mol
InChI Key: RDZGDBJFHDKEDD-UHFFFAOYSA-N
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Description

5H-Dibenzo(a,d)cycloheptene-10,11-oxide (CAS 16145-11-2) is an epoxide compound with a molecular formula of C 15 H 12 O and a molecular weight of 208.26 g/mol . This reagent is primarily used in biochemical and pharmacological research, particularly in studies involving enzyme kinetics and substrate specificity. It has been identified as a substrate for microsomal epoxide hydrolase (mEH), though it exhibits significantly lower reactivity compared to acyclic analogues like cis-stilbene oxide . Its role as an inhibitor in these enzymatic processes makes it a valuable tool for investigating the metabolism of xenobiotics and the catalytic mechanism of epoxide hydrolases . The compound has a calculated density of approximately 1.25 g/cm³ and a high boiling point near 509°C . Researchers utilize this chemical in controlled laboratory studies to advance understanding of metabolic pathways. This product is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3-oxatetracyclo[10.4.0.02,4.05,10]hexadeca-1,4,7,9,12,14-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)15-14(12)16-15/h1-6H,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZGDBJFHDKEDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC=C2C1=C3C(=C4CC=CC=C4C2)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10167153
Record name 5H-Dibenzo(a,d)cycloheptene-10,11-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16145-11-2
Record name 5H-Dibenzo(a,d)cycloheptene-10,11-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016145112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5H-Dibenzo(a,d)cycloheptene-10,11-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-Dibenzo(a,d)cycloheptene-10,11-oxide can be achieved through a formal [5 + 2] annulation reaction. This involves the reaction of ortho-aryl alkynyl benzyl alcohols with arenes, mediated by trifluoromethanesulfonic anhydride (Tf2O). The reaction proceeds through an intermolecular Friedel–Crafts-type alkylation followed by an intramolecular 7-endo-dig cyclization .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 5H-Dibenzo(a,d)cycloheptene-10,11-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under acidic conditions.

Major Products Formed:

    Oxidation: Quinones and related compounds.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

5H-Dibenzo(a,d)cycloheptene-10,11-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5H-Dibenzo(a,d)cycloheptene-10,11-oxide involves its interaction with calmodulin, a calcium-binding messenger protein. By inhibiting calmodulin, the compound can modulate various cellular processes, including signal transduction pathways and enzyme activities .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Reactivity in Enzymatic Hydration

The kinetic behavior of 5H-dibenzo(a,d)cycloheptene-10,11-oxide differs markedly from that of its acyclic counterpart, cis-stilbene oxide. Key parameters are summarized below:

Parameter This compound cis-Stilbene Oxide
Vmax (nmol/min/mg) 0.27 ± 0.02 13.3 ± 0.5
Km (μM) 53 ± 8 18 ± 2
Catalytic Efficiency (Vmax/Km) 0.0051 0.739

The significantly lower catalytic efficiency of the tricyclic epoxide is attributed to steric hindrance and poor alignment with the mEH active site, rather than substrate affinity .

Structural Analogues in Pharmacological Contexts

Dibenzoazepines and Derivatives
  • 5H-Dibenzo[b,f]azepine : This compound lacks the central ring strain of the tricyclic epoxide. Substitutions at the 10-position (e.g., OCH3) enhance antioxidant activity by stabilizing radical intermediates via electron donation .
  • 10-Methoxy-5H-dibenzo[b,f]azepine : Exhibits potent antioxidant properties, with EC50 values comparable to ascorbic acid in DPPH assays .
10,11-Dihydro-5H-dibenzo[a,d][7]annulene Derivatives
  • Amineptine : A 10,11-dihydro derivative with a methyl group at the 5-position, used as an atypical antidepressant. Its activity is linked to dopamine reuptake inhibition, contrasting with the inert pharmacological profile of the epoxide .
  • Acyl-oximine Derivatives: Synthesized from 10,11-dihydro-5H-dibenzo[a,d]cycloheptadienic scaffolds, these compounds show promise as tricyclic antidepressant analogues. For example, O-acyl-oximine derivatives demonstrate serotonin and norepinephrine reuptake inhibition (IC50 = 0.1–5 μM) .
Functionalization at the 5-Position
  • 5-Methyl Derivatives : Substitution with methyl groups (e.g., 5-methyl-10,11-dihydro-5H-dibenzo[a,d]cycloheptene) enhances lipophilicity, improving blood-brain barrier penetration for CNS-targeted drugs .
  • 5-Propanamine Derivatives: These compounds, such as 5H-dibenzo[a,d]cycloheptene-5-propanamine, exhibit unknown toxicity profiles but are structurally related to nortriptyline metabolites (e.g., 10-hydroxynortriptyline) .

Physicochemical Properties

Property This compound 5H-Dibenzo[a,d]cyclohepten-5-one
Molecular Weight (g/mol) 236.27 222.24
ΔfH° (solid, kJ/mol) N/A -7 ± 27
logPoct/wat Estimated 3.2–3.5 3.353 (calculated)

The epoxide’s higher logP suggests greater lipophilicity than its ketone analogue, influencing bioavailability and metabolic stability .

Q & A

Q. How can researchers ensure reproducibility in studies involving this compound?

  • Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing. Document synthetic protocols using Chemschema () and report spectral data (1H/13C NMR, IR) as in . Use blockchain platforms for immutable lab notebook entries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5H-Dibenzo(a,d)cycloheptene-10,11-oxide
Reactant of Route 2
5H-Dibenzo(a,d)cycloheptene-10,11-oxide

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